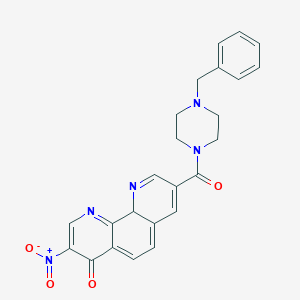
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenanthroline core, which is a heterocyclic structure known for its applications in coordination chemistry, and a benzylpiperazine moiety, which is often found in pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one typically involves multi-step organic reactions. One common approach starts with the nitration of 1,10-phenanthroline to introduce the nitro group at the 3-position. This is followed by the acylation of the phenanthroline derivative with 4-benzylpiperazine-1-carbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation: The phenanthroline core can be oxidized under strong oxidative conditions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 8-(4-benzylpiperazine-1-carbonyl)-3-amino-10aH-1,10-phenanthrolin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phenanthroline-quinone derivatives.
Aplicaciones Científicas De Investigación
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a pharmacological agent due to the presence of the benzylpiperazine moiety, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes or receptors. The benzylpiperazine moiety is known to interact with serotonin receptors, which could explain some of its pharmacological effects. Additionally, the phenanthroline core can chelate metal ions, potentially affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-(4-benzylpiperazine-1-carbonyl)-3-amino-10aH-1,10-phenanthrolin-4-one: A reduced form with an amino group instead of a nitro group.
2-(4-benzylpiperazine-1-carbonyl)-6,8-dichlorochromen-4-one: A structurally similar compound with a chromenone core.
5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one: Another related compound with a pyrroloquinoline core.
Uniqueness
What sets 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one apart is its unique combination of a phenanthroline core and a benzylpiperazine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H21N5O4 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14,21H,8-11,15H2 |
Clave InChI |
OWPQOUSCOWKWFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=C5C(=NC=C(C5=O)[N+](=O)[O-])C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


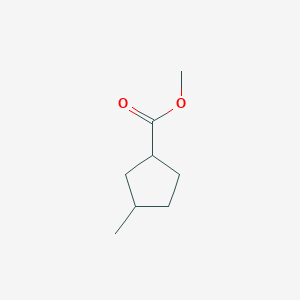
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)

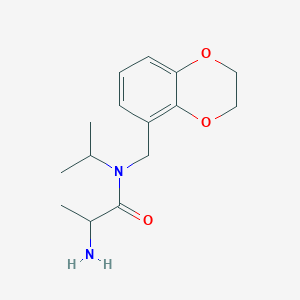
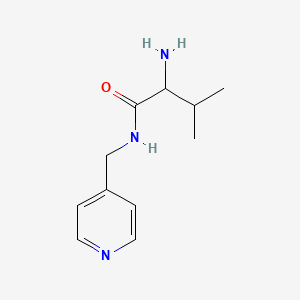
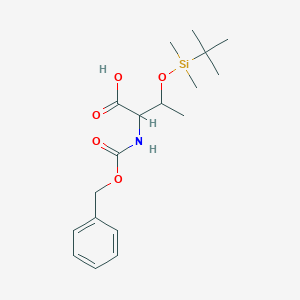
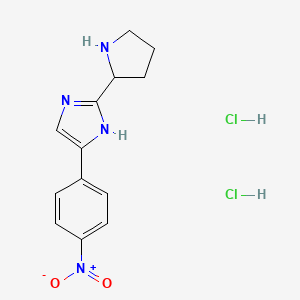
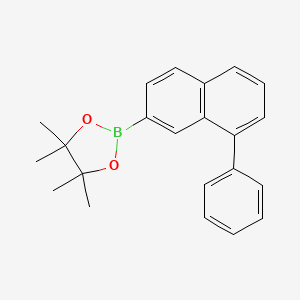
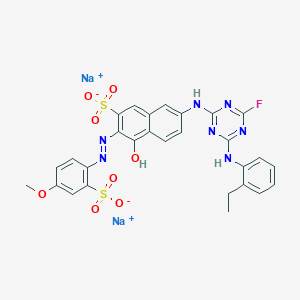
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
